![molecular formula C13H16N2O3 B7637541 3-[Cyclopropyl(pyridine-3-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7637541.png)
3-[Cyclopropyl(pyridine-3-carbonyl)amino]-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Cyclopropyl(pyridine-3-carbonyl)amino]-2-methylpropanoic acid, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme plays a crucial role in the metabolism of GABA, an inhibitory neurotransmitter in the central nervous system. The inhibition of GABA transaminase by CPP-115 leads to an increase in GABA levels in the brain, which has potential therapeutic applications for various neurological and psychiatric disorders.
Wirkmechanismus
The mechanism of action of 3-[Cyclopropyl(pyridine-3-carbonyl)amino]-2-methylpropanoic acid involves the inhibition of GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, 3-[Cyclopropyl(pyridine-3-carbonyl)amino]-2-methylpropanoic acid increases the levels of GABA in the brain, which can have a calming and inhibitory effect on neuronal activity. This mechanism of action is similar to that of other GABAergic drugs, such as benzodiazepines and barbiturates.
Biochemical and Physiological Effects:
3-[Cyclopropyl(pyridine-3-carbonyl)amino]-2-methylpropanoic acid has been shown to have a wide range of biochemical and physiological effects in the brain. These effects are primarily mediated by the increase in GABA levels and the subsequent modulation of neuronal activity. Some of the effects of 3-[Cyclopropyl(pyridine-3-carbonyl)amino]-2-methylpropanoic acid include the reduction of seizure activity, the attenuation of anxiety and stress responses, and the modulation of reward pathways involved in addiction.
Vorteile Und Einschränkungen Für Laborexperimente
3-[Cyclopropyl(pyridine-3-carbonyl)amino]-2-methylpropanoic acid has several advantages for laboratory experiments, including its high potency and selectivity for GABA transaminase. This makes it a useful tool for studying the role of GABA in various neurological and psychiatric disorders. However, the synthesis of 3-[Cyclopropyl(pyridine-3-carbonyl)amino]-2-methylpropanoic acid is a complex and challenging process that requires specialized expertise and equipment. In addition, the effects of 3-[Cyclopropyl(pyridine-3-carbonyl)amino]-2-methylpropanoic acid on GABA levels and neuronal activity can be complex and context-dependent, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 3-[Cyclopropyl(pyridine-3-carbonyl)amino]-2-methylpropanoic acid and its potential therapeutic applications. One area of focus is the development of more efficient and scalable synthesis methods for 3-[Cyclopropyl(pyridine-3-carbonyl)amino]-2-methylpropanoic acid and related compounds. Another area of interest is the exploration of the therapeutic potential of 3-[Cyclopropyl(pyridine-3-carbonyl)amino]-2-methylpropanoic acid in other neurological and psychiatric disorders, such as depression and schizophrenia. Additionally, there is a need for further research on the long-term effects and safety of 3-[Cyclopropyl(pyridine-3-carbonyl)amino]-2-methylpropanoic acid in human subjects. Overall, 3-[Cyclopropyl(pyridine-3-carbonyl)amino]-2-methylpropanoic acid represents a promising tool for studying the role of GABA in the brain and has potential therapeutic applications for a range of neurological and psychiatric disorders.
Synthesemethoden
3-[Cyclopropyl(pyridine-3-carbonyl)amino]-2-methylpropanoic acid can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of key intermediates, such as the pyridine-3-carboxylic acid and the cyclopropylamine, which are then coupled to form the final product. The synthesis is a challenging process that requires expertise in organic chemistry and careful optimization of reaction conditions.
Wissenschaftliche Forschungsanwendungen
3-[Cyclopropyl(pyridine-3-carbonyl)amino]-2-methylpropanoic acid has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Preclinical studies have shown that 3-[Cyclopropyl(pyridine-3-carbonyl)amino]-2-methylpropanoic acid can increase GABA levels in the brain and improve symptoms in animal models of epilepsy, anxiety, and addiction. Clinical studies have also been conducted to evaluate the safety and efficacy of 3-[Cyclopropyl(pyridine-3-carbonyl)amino]-2-methylpropanoic acid in human subjects with epilepsy and cocaine addiction.
Eigenschaften
IUPAC Name |
3-[cyclopropyl(pyridine-3-carbonyl)amino]-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-9(13(17)18)8-15(11-4-5-11)12(16)10-3-2-6-14-7-10/h2-3,6-7,9,11H,4-5,8H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCREOMPBZZVOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C1CC1)C(=O)C2=CN=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Cyclopropyl(pyridine-3-carbonyl)amino]-2-methylpropanoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.